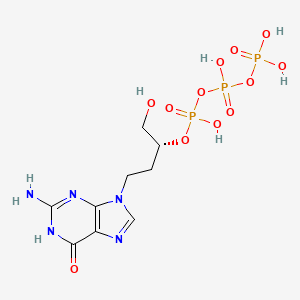![molecular formula C11H24O2 B14340567 1-[(6-Methylheptyl)oxy]propan-1-OL CAS No. 96663-44-4](/img/structure/B14340567.png)
1-[(6-Methylheptyl)oxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methylheptyl)oxy]propan-1-OL is a chemical compound with the molecular formula C11H24O2 It is an ether alcohol, characterized by the presence of both an ether and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(6-Methylheptyl)oxy]propan-1-OL can be synthesized through the reaction of 6-methylheptanol with propylene oxide. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the ether bond .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Methylheptyl)oxy]propan-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Protic acids like sulfuric acid or phosphoric acid are used to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(6-Methylheptyl)oxy]propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its solubility and reactivity.
Mecanismo De Acción
The mechanism of action of 1-[(6-Methylheptyl)oxy]propan-1-OL involves its interaction with various molecular targets. The alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function. The ether group can participate in nucleophilic substitution reactions, altering the chemical environment of the target molecules .
Comparación Con Compuestos Similares
Propan-1-ol: A primary alcohol with similar reactivity but lacks the ether group.
6-Methylheptanol: A primary alcohol with a similar carbon chain but lacks the ether linkage.
1-Propoxypropane: An ether with a similar structure but different functional groups.
Uniqueness: 1-[(6-Methylheptyl)oxy]propan-1-OL is unique due to the presence of both an ether and an alcohol functional group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
96663-44-4 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1-(6-methylheptoxy)propan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
OVIWKGQDKTZXHU-UHFFFAOYSA-N |
SMILES canónico |
CCC(O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


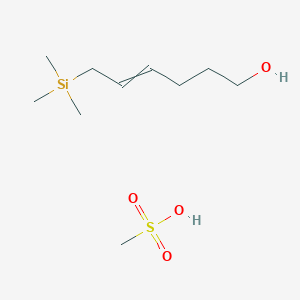
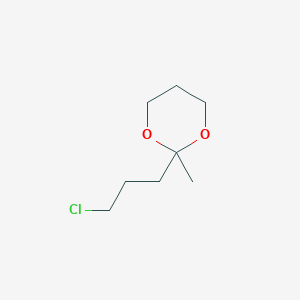
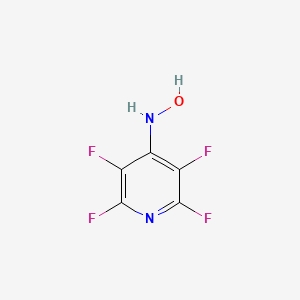
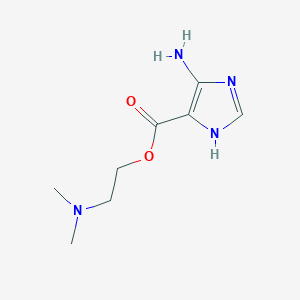
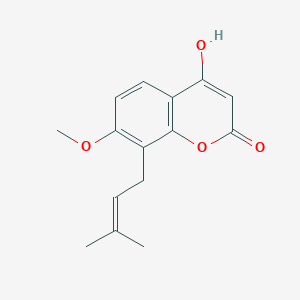
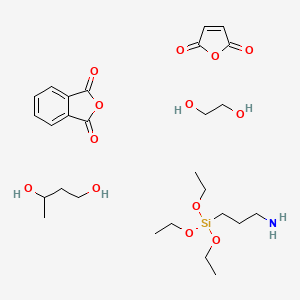
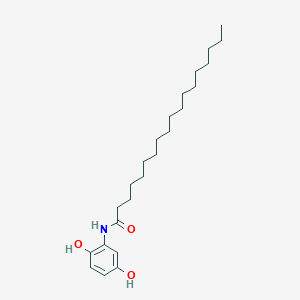
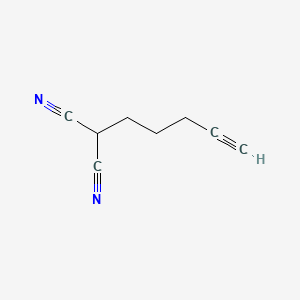
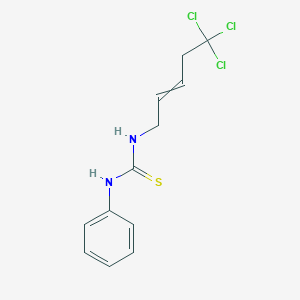
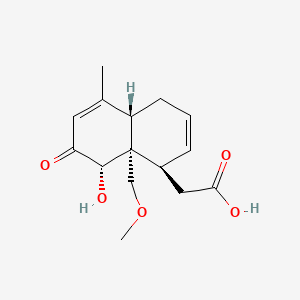
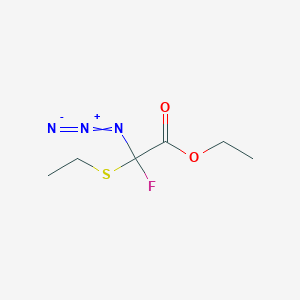
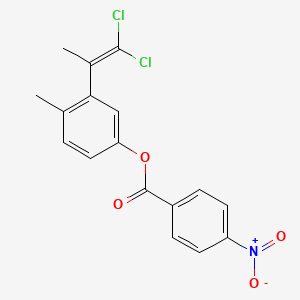
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
